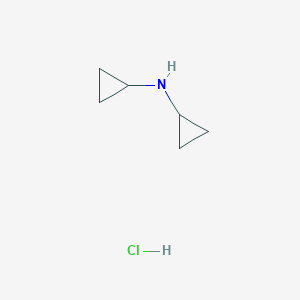

Dicyclopropylamine hydrochloride

CAS No.: 246257-69-2

Cat. No.: VC2634269

Molecular Formula: C6H12ClN

Molecular Weight: 133.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 246257-69-2 |

|---|---|

| Molecular Formula | C6H12ClN |

| Molecular Weight | 133.62 g/mol |

| IUPAC Name | N-cyclopropylcyclopropanamine;hydrochloride |

| Standard InChI | InChI=1S/C6H11N.ClH/c1-2-5(1)7-6-3-4-6;/h5-7H,1-4H2;1H |

| Standard InChI Key | FUIHNRAZVMHKIS-UHFFFAOYSA-N |

| SMILES | C1CC1NC2CC2.Cl |

| Canonical SMILES | C1CC1NC2CC2.Cl |

Introduction

Chemical Structure and Physical Properties

Dicyclopropylamine hydrochloride (CAS: 246257-69-2) is a hydrochloride salt of dicyclopropylamine. The compound features a molecular formula of C6H12ClN and a molecular weight of 133.62 g/mol. The structure consists of two cyclopropyl groups attached to a nitrogen atom, with the amino group protonated and paired with a chloride counterion.

Physical Characteristics

The compound typically appears as a crystalline solid at room temperature. The parent compound (dicyclopropylamine) belongs to the family of secondary amines, where the nitrogen atom is bonded to two cyclopropyl rings. When converted to the hydrochloride salt form, the compound gains enhanced stability and improved handling characteristics compared to the free amine .

Structural Features

The key structural elements of dicyclopropylamine hydrochloride include:

| Structural Feature | Description |

|---|---|

| Functional Group | Secondary amine (protonated) |

| Ring Structure | Two cyclopropyl rings |

| Salt Form | Hydrochloride |

| Stereochemistry | Non-chiral |

| Bond Angle | Approximately 60° in cyclopropyl rings |

The cyclopropyl rings in this compound create a unique structural arrangement that influences its reactivity and potential applications in pharmaceutical development. The strained nature of these three-membered rings contributes to the compound's distinctive chemical behavior.

Synthesis Methods

The synthesis of high-quality dicyclopropylamine hydrochloride has presented significant challenges to chemists. Recent advancements have led to more efficient and reliable production methods that address previous synthetic limitations.

Chan-Lam Coupling Approach

A particularly noteworthy synthesis method involves an oxygen-mediated Chan-Lam coupling reaction. This approach, as detailed in recent literature, provides a short and efficient route to high-purity dicyclopropylamine hydrochloride .

The process involves:

-

Coupling of N-cyclopropyl 4-nitrobenzenesulfonamide with cyclopropylboronic acid in an oxygen-mediated Chan-Lam reaction

-

Subsequent optimized p-nosyl deprotection using 1-decanethiol

-

Formation of the hydrochloride salt through standard acid-base chemistry

This synthetic pathway has emerged as a preferred method as it addresses many challenges inherent in previous approaches, offering improved yields and product quality.

Synthetic Challenges

The synthesis of dicyclopropylamine hydrochloride presents several challenges that have required innovative solutions:

-

The strained nature of the cyclopropyl rings makes them susceptible to ring-opening under certain reaction conditions

-

Controlling selectivity during the coupling of the second cyclopropyl group

-

Achieving high purity in the final salt formation step

-

Scaling up the synthesis while maintaining consistent quality

The development of optimized conditions for the Chan-Lam coupling represents a significant advancement in addressing these challenges, resulting in a more robust and reproducible synthetic process.

Analytical Characterization

Proper characterization of dicyclopropylamine hydrochloride is essential for confirming its identity and assessing its purity. Several analytical techniques are commonly employed for this purpose.

Spectroscopic Analysis

While specific spectral data for dicyclopropylamine hydrochloride is limited in the search results, we can infer that standard analytical methods would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy - For structural confirmation

-

Infrared (IR) Spectroscopy - To identify functional groups

-

Mass Spectrometry - For molecular weight confirmation and fragmentation pattern analysis

By comparison with related compounds such as cyclopropylamine, we would expect characteristic peaks associated with the cyclopropyl rings and the N-H stretching vibrations of the protonated amine .

Chromatographic Analysis

Ion chromatography methods similar to those developed for related compounds could be adapted for the analysis of dicyclopropylamine hydrochloride. Such methods would be valuable for:

-

Purity determination

-

Detection and quantification in pharmaceutical formulations

Applications in Pharmaceutical Research

Dicyclopropylamine hydrochloride serves important functions in pharmaceutical research and development processes.

Building Block in Drug Synthesis

The compound functions as a valuable building block in the synthesis of various pharmaceutical compounds. Its unique structural features, particularly the cyclopropyl rings, introduce specific conformational constraints that can impact the biological activity of drug candidates.

Structure-Activity Relationships

The incorporation of dicyclopropylamine moieties into pharmaceutical compounds can influence:

-

Metabolic stability - Cyclopropyl groups often resist certain metabolic pathways

-

Receptor binding properties - The rigid spatial arrangement can enhance binding to specific receptor sites

-

Lipophilicity - Affecting absorption and distribution characteristics of drug molecules

The cyclopropyl groups can serve as bioisosteres for other functional groups, potentially improving drug properties while maintaining desired biological activity.

Comparison with Related Compounds

To better understand dicyclopropylamine hydrochloride, it is useful to compare it with structurally related compounds.

Cyclopropylamine

Cyclopropylamine (CAS: 765-30-0) is a primary amine with a single cyclopropyl group. Its properties differ significantly from dicyclopropylamine hydrochloride:

| Property | Cyclopropylamine | Dicyclopropylamine Hydrochloride |

|---|---|---|

| Molecular Formula | C3H7N | C6H12ClN |

| Molecular Weight | 57.09 g/mol | 133.62 g/mol |

| Physical State | Colorless liquid | Crystalline solid |

| Boiling Point | 49-50°C | Higher due to salt form |

| Water Solubility | Miscible | Soluble |

Cyclopropylamine is a colorless, volatile liquid with ammonia-like odor, used in various pharmaceutical syntheses, including antibacterial drugs like ciprofloxacin .

(Dicyclopropylmethyl)amine Hydrochloride

Another related compound is (dicyclopropylmethyl)amine hydrochloride (CAS: 51043-72-2), which differs by having a methyl bridge between the two cyclopropyl groups:

| Property | (Dicyclopropylmethyl)amine HCl | Dicyclopropylamine HCl |

|---|---|---|

| Molecular Formula | C7H14ClN | C6H12ClN |

| Molecular Weight | 147.64 g/mol | 133.62 g/mol |

| Structure | Two cyclopropyl groups attached to a methyl-nitrogen group | Two cyclopropyl groups directly attached to nitrogen |

The methyl bridge in (dicyclopropylmethyl)amine hydrochloride introduces additional conformational flexibility compared to dicyclopropylamine hydrochloride .

Research Developments

Recent research has focused on improving the synthesis and understanding the applications of dicyclopropylamine hydrochloride.

Synthetic Method Improvements

The development of the oxygen-mediated Chan-Lam coupling approach represents a significant advancement in the synthesis of high-quality dicyclopropylamine hydrochloride. This method has addressed many of the challenges associated with previous synthetic routes, providing a more efficient and reliable process .

Key improvements include:

Analytical Method Development

While the search results don't specifically address analytical methods for dicyclopropylamine hydrochloride, developments in ion chromatography techniques for similar amine compounds suggest potential approaches for its analysis. Such techniques could be adapted to provide sensitive and selective detection of dicyclopropylamine hydrochloride in various matrices .

Future Research Directions

Several promising research directions for dicyclopropylamine hydrochloride can be identified:

Expanded Pharmaceutical Applications

Further exploration of dicyclopropylamine hydrochloride as a building block in pharmaceutical synthesis could reveal new applications in drug development. The unique structural features of the compound may prove valuable in designing molecules with improved pharmacokinetic properties or novel mechanisms of action.

Green Chemistry Approaches

Development of more environmentally friendly synthetic routes to dicyclopropylamine hydrochloride represents another potential research direction. This could involve:

-

Catalytic methods requiring lower reagent loadings

-

Solvent-free or aqueous reaction conditions

-

Biocatalytic approaches

-

Continuous flow chemistry methods

Structure-Property Relationship Studies

Detailed studies correlating the structural features of dicyclopropylamine derivatives with their physical, chemical, and biological properties could provide valuable insights for rational design of new compounds with tailored characteristics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume